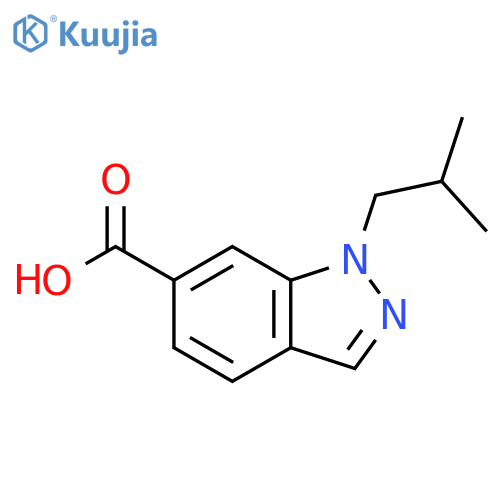Cas no 1260889-33-5 (1-isobutyl-1H-indazole-6-carboxylic acid)

1260889-33-5 structure
商品名:1-isobutyl-1H-indazole-6-carboxylic acid
CAS番号:1260889-33-5
MF:C12H14N2O2
メガワット:218.251762866974
CID:5558229
1-isobutyl-1H-indazole-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Indazole-6-carboxylic acid, 1-(2-methylpropyl)-
- 1-isobutyl-1H-indazole-6-carboxylic acid
-
- インチ: 1S/C12H14N2O2/c1-8(2)7-14-11-5-9(12(15)16)3-4-10(11)6-13-14/h3-6,8H,7H2,1-2H3,(H,15,16)
- InChIKey: LWGZKGPNECKASH-UHFFFAOYSA-N
- ほほえんだ: N1(CC(C)C)C2=C(C=CC(C(O)=O)=C2)C=N1
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- ふってん: 395.0±15.0 °C(Predicted)
- 酸性度係数(pKa): 4.08±0.30(Predicted)
1-isobutyl-1H-indazole-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1907-1518-10g |
1-isobutyl-1H-indazole-6-carboxylic acid |
1260889-33-5 | 95%+ | 10g |
$2220.0 | 2023-09-07 | |
| Life Chemicals | F1907-1518-1g |
1-isobutyl-1H-indazole-6-carboxylic acid |
1260889-33-5 | 95%+ | 1g |
$480.0 | 2023-09-07 | |
| Life Chemicals | F1907-1518-0.25g |
1-isobutyl-1H-indazole-6-carboxylic acid |
1260889-33-5 | 95%+ | 0.25g |
$433.0 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2010565-5g |
1-Isobutyl-1H-indazole-6-carboxylic acid |
1260889-33-5 | 98% | 5g |
¥5454.00 | 2024-08-09 | |
| Life Chemicals | F1907-1518-2.5g |
1-isobutyl-1H-indazole-6-carboxylic acid |
1260889-33-5 | 95%+ | 2.5g |
$1049.0 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2010565-1g |
1-Isobutyl-1H-indazole-6-carboxylic acid |
1260889-33-5 | 98% | 1g |
¥1336.00 | 2024-08-09 | |
| TRC | I154796-100mg |
1-Isobutyl-1h-indazole-6-carboxylic Acid |
1260889-33-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I154796-500mg |
1-Isobutyl-1h-indazole-6-carboxylic Acid |
1260889-33-5 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | I154796-1g |
1-Isobutyl-1h-indazole-6-carboxylic Acid |
1260889-33-5 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-1518-0.5g |
1-isobutyl-1H-indazole-6-carboxylic acid |
1260889-33-5 | 95%+ | 0.5g |
$456.0 | 2023-09-07 |
1-isobutyl-1H-indazole-6-carboxylic acid 関連文献
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
1260889-33-5 (1-isobutyl-1H-indazole-6-carboxylic acid) 関連製品
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
